2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
The compound is a derivative of quinazolin-4(3H)-ones, which are a class of organic compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones and their derivatives often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Synthesis and Structural Studies : Research has been conducted on the synthesis of Pyrimido[1,2-a]benzimidazoles and related compounds, which are structurally related to the queried compound. These studies focus on understanding the chemical reactions and processes involved in creating complex heterocyclic compounds, which could be relevant for the design and synthesis of novel pharmaceuticals or materials (Troxler & Weber, 1974).
Biological Activity : Compounds with pyrimidine and benzimidazole structures have been investigated for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Such research explores the therapeutic potential of these compounds, which could inform the applications of the queried compound in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Properties and Reactions : Studies on the chemical behavior of related compounds, such as the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, provide insights into the reactivity and potential chemical applications of similar molecules in synthesis and material science (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antimicrobial and Antifungal Activities : Research on the synthesis and evaluation of related compounds as antimicrobial agents highlights the potential for the queried compound to possess similar properties. Such studies are crucial for the development of new antibiotics and treatments for infections (Debnath & Ganguly, 2015).
Heterocyclic Synthesis : The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through cascade reactions showcases the potential utility of related compounds in creating diverse chemical structures with potential applications in pharmacology and materials science (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-18-9-11-23(20(3)13-18)30-25(33)16-32-24-12-10-19(2)14-22(24)26-27(32)28(34)31(17-29-26)15-21-7-5-4-6-8-21/h4-14,17H,15-16H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLJQKWHOMYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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